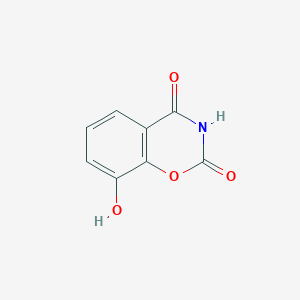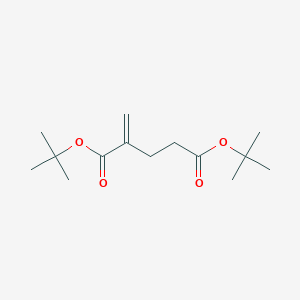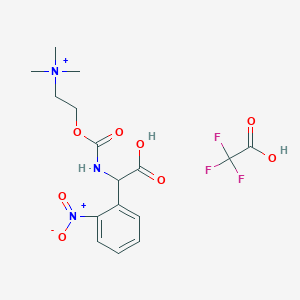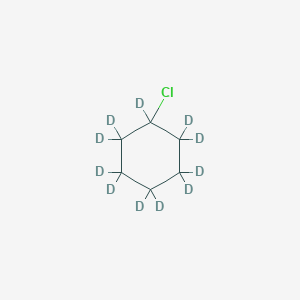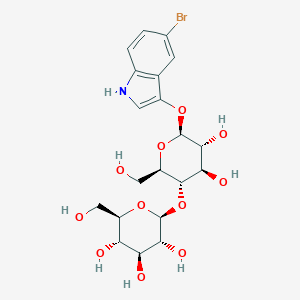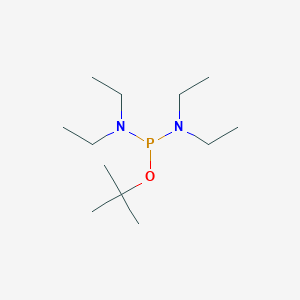
2-Ethyl-2-(prop-2-enoylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(prop-2-enoylamino)butanoic acid, also known as EPB or DL-2-(2-ethylhexanoylamino)-2-(prop-2-enoylamino)butanoic acid, is a synthetic amino acid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used in a wide range of studies due to its unique properties and effects on the body.
Wirkmechanismus
2-Ethyl-2-(prop-2-enoylamino)butanoic acid works by activating the mammalian target of rapamycin (mTOR) pathway, which is responsible for regulating protein synthesis and cell growth. It also increases the activity of certain enzymes involved in the breakdown of fats and carbohydrates, leading to increased energy expenditure and weight loss.
Biochemical and physiological effects:
2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis and promote muscle growth, as well as to improve insulin sensitivity and glucose metabolism. Additionally, 2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been shown to have neuroprotective effects, potentially reducing the risk of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-2-(prop-2-enoylamino)butanoic acid has a number of advantages for use in lab experiments, including its ability to mimic the effects of certain amino acids in the body and its relatively low toxicity. However, it can be difficult and time-consuming to synthesize, and its effects on the body can be complex and difficult to study.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Ethyl-2-(prop-2-enoylamino)butanoic acid. One area of interest is its potential use in treating conditions such as obesity and diabetes, as well as its neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-(prop-2-enoylamino)butanoic acid and its effects on the body, as well as to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
2-Ethyl-2-(prop-2-enoylamino)butanoic acid can be synthesized through a multistep process involving the reaction of various chemicals and reagents. The most common method involves the reaction of 2-ethylhexanoyl chloride with L-glutamine, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through a series of chromatography and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been widely used in scientific research due to its ability to mimic the effects of certain amino acids in the body. It has been shown to stimulate protein synthesis and promote muscle growth, making it a popular supplement for athletes and bodybuilders. Additionally, 2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been studied for its potential use in treating conditions such as obesity and diabetes, as well as for its neuroprotective effects.
Eigenschaften
CAS-Nummer |
111818-56-5 |
|---|---|
Produktname |
2-Ethyl-2-(prop-2-enoylamino)butanoic acid |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-ethyl-2-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-4-7(11)10-9(5-2,6-3)8(12)13/h4H,1,5-6H2,2-3H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
NAEQEWFCTSEGED-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)O)NC(=O)C=C |
Kanonische SMILES |
CCC(CC)(C(=O)O)NC(=O)C=C |
Synonyme |
Butanoic acid, 2-ethyl-2-[(1-oxo-2-propenyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





